molecular formula C11H13N3O B13570733 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde

2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B13570733
M. Wt: 203.24 g/mol
InChI Key: OIKACPVGAMTVHS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 2 and 5, a 1-methylpyrazole moiety at position 1, and a carbaldehyde functional group at position 2. This structure combines aromatic pyrrole and pyrazole rings, which are known for their electron-rich nature and applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2,5-dimethyl-1-(2-methylpyrazol-3-yl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C11H13N3O/c1-8-6-10(7-15)9(2)14(8)11-4-5-12-13(11)3/h4-7H,1-3H3

InChI Key

OIKACPVGAMTVHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=NN2C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylpyrrole with 1-methyl-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups on the pyrrole and pyrazole rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine or chlorine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Major Products

    Oxidation: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s heterocyclic structure allows it to interact with various molecular targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid pyrrole-pyrazole framework and the carbaldehyde substituent. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Properties/Applications References
Target Compound Pyrrole-pyrazole hybrid, carbaldehyde Potential intermediate for drug synthesis
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one Pyrazole with nitro and acetyl groups Antimicrobial activity against S. aureus
Pyrrole-3-carbaldehyde derivatives Simple pyrrole with aldehyde substituent Fluorescence probes, catalysis [Hypoth.]
1-Methylpyrazole-5-carbaldehyde Pyrazole with aldehyde group Ligand in coordination chemistry [Hypoth.]

Key Findings :

Bioactivity : The pyrazole-containing analog in Table 1 (row 2) demonstrated antimicrobial activity, suggesting that the target compound’s pyrazole-pyrrole system could similarly interact with microbial targets. However, the carbaldehyde group may alter solubility or reactivity compared to nitro or acetyl substituents .

Structural Complexity : Hybrid systems like the target compound are less studied than simpler pyrrole or pyrazole derivatives. Their crystallographic analysis often relies on tools like SHELX for structure refinement, which is critical for understanding substituent geometry .

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